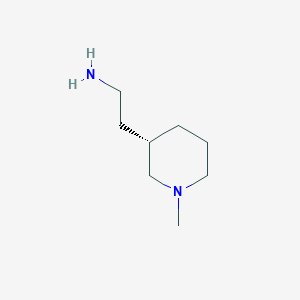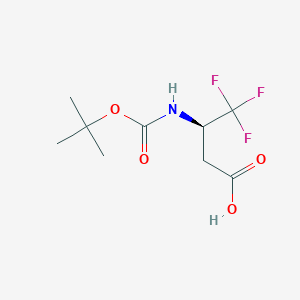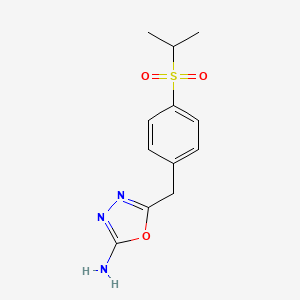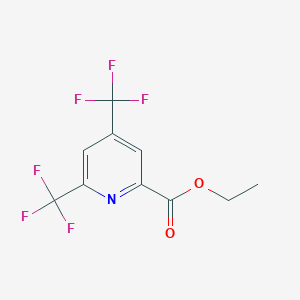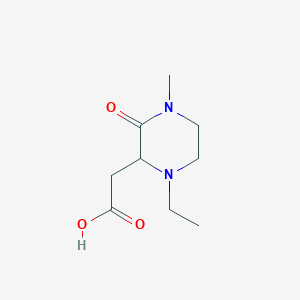
2-(1-Ethyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid
Descripción general
Descripción
2-(1-Ethyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid (EMPA) is a synthetic compound that is commonly used in a variety of scientific applications. It is used as a reagent in organic synthesis and as a ligand in coordination chemistry. EMPA is also used in the synthesis of drugs, materials, and other compounds. In addition, it has been studied for its use in medical research, as it has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Impurity Profile Determination
- A study by Thomasberger, Engel, and Feige (1999) focused on determining the impurity profile of a related substance, a glycoprotein IIb/IIIa antagonist, using liquid chromatography-mass spectrometry. This research is significant for quality control in drug development (Thomasberger, Engel, & Feige, 1999).
Antibacterial Activity
- Research by Goueffon et al. (1981) and Matsumoto & Minami (1975) highlighted the broad antibacterial activity of compounds containing the piperazinyl group, showing promise in treating systemic infections (Goueffon, Montay, Roquet, & Pesson, 1981); (Matsumoto & Minami, 1975).
Gastric Antisecretory Properties
- A study by Santilli et al. (1987) synthesized derivatives showing potent gastric antisecretory effects, indicating potential for treating gastrointestinal disorders (Santilli, Scotese, Bauer, & Bell, 1987).
In Vitro and In Vivo Antibacterial Activity
- Hirose et al. (1987) explored the broad antibacterial spectrum of a new difluorinated quinolone, highlighting the efficacy against various systemic infections in mice (Hirose, Okezaki, Kato, Ito, Inoue, & Mitsuhashi, 1987).
Synthesis of Thiazolidin-4-ones
- Research by Čačić et al. (2009) involved the synthesis of thiazolidin-4-ones, showing potential antibacterial activity against Gram-positive and Gram-negative bacteria (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Synthesis and Biological Activity of 3-Acylmethylene-Substituted 2-Piperazinones
- A study by Milyutin et al. (1994) synthesized derivatives of 3-acylmethylene-2-piperazinones, investigating their anti-inflammatory and analgesic activity (Milyutin, Safonova, Goleneva, Andreichikov, Tul'bovich, & Makhmudov, 1994).
Antibacterial Activity of Quinoline Carboxylic Acids
- Koga et al. (1980) synthesized and evaluated the antibacterial activity of 6,7,8-polysubstituted compounds, finding significant activity against Gram-positive and Gram-negative bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Inhibitors of Aspartate Transcarbamoylase
- Dutta and Foye (1990) synthesized compounds as potential inhibitors of aspartate transcarbamoylase, showing significant antimicrobial and antienzyme activity (Dutta & Foye, 1990).
Propiedades
IUPAC Name |
2-(1-ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-3-11-5-4-10(2)9(14)7(11)6-8(12)13/h7H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJZCFVNXFEMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



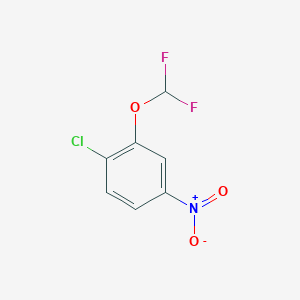





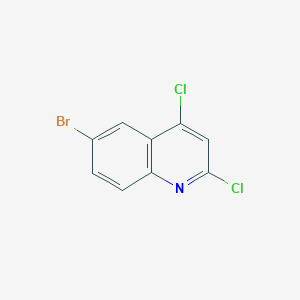
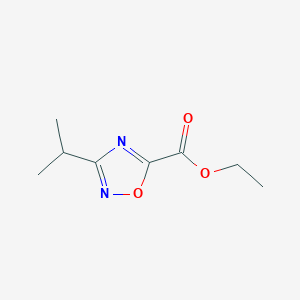

![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)
